Iodopropynyl butylcarbamate

Description

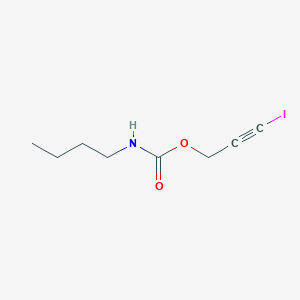

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodoprop-2-ynyl N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVVKGNFXHOCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO2 | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0028038 | |

| Record name | 3-Iodo-2-propynyl-N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0028038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-iodo-2-propynyl butylcarbamate is an off-white solid., White solid with a pungent odor; [HSDB] | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Iodo-2-propynyl butylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 156 mg/L at 20 °C | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.575 g/mL | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000525 [mmHg], 5.25X10-5 mm Hg at 30 °C | |

| Record name | 3-Iodo-2-propynyl butylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white, dull color powder, White, crystalline powder | |

CAS No. |

55406-53-6, 85045-09-6 | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Iodo-2-propynyl butylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55406-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-propynylbutylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055406536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodopropynyl butylcarbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Iodo-2-propynyl-N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0028038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-2-propynyl butylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOPROPYNYL BUTYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/603P14DHEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

66 °C | |

| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Iodopropynyl Butylcarbamate (IPBC): A Technical Guide on the Fungal Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Iodopropynyl butylcarbamate (IPBC) is a broad-spectrum biocide widely utilized as a preservative in various industries, including paints, coatings, wood preservation, and personal care products.[1][2] Its efficacy, particularly against a wide array of fungal species, stems from a multi-faceted mechanism of action that is not yet fully elucidated but is known to involve the disruption of fundamental cellular processes.[3][4] This technical guide provides an in-depth exploration of the core antifungal mechanism of IPBC, compiles available quantitative data on its activity, details relevant experimental protocols for its study, and visualizes key pathways and workflows.

Core Mechanism of Action

The antifungal activity of this compound is primarily attributed to two synergistic modes of action: the inhibition of essential enzymes and the alteration of cell membrane permeability.[3][5] The iodopropynyl group within the IPBC molecule is considered the active moiety responsible for its potent biocidal effects.[5]

1.1 Enzyme Inhibition via Sulfhydryl Group Interaction

A primary mechanism involves the covalent modification of sulfhydryl-containing enzymes, which are critical for fungal survival.[3] The iodine atom in IPBC's structure is believed to facilitate its penetration through the fungal cell wall.[3][4] Once inside the cell, IPBC reacts with the sulfhydryl groups (-SH) found in the cysteine residues of essential proteins and enzymes.[5] This interaction leads to the inactivation of these enzymes, thereby disrupting vital metabolic pathways such as cellular respiration, which ultimately leads to fungal cell death.[5]

1.2 Alteration of Cell Membrane Permeability

The Fungicide Resistance Action Committee (FRAC) classifies IPBC in group 28, which comprises carbamates that act by altering cell membrane permeability.[1] This mode of action targets the integrity of the fungal cell membrane. The disruption of the membrane's structure and function leads to increased permeability, causing the leakage of essential intracellular components and ultimately contributing to cell death.[3] While the precise interaction with membrane components is still under investigation, it is hypothesized to involve interference with the synthesis or structure of ergosterol, the primary sterol in fungal membranes.[3]

Quantitative Data on Antifungal Efficacy

The following tables summarize the available quantitative data on the effectiveness of IPBC against various fungal species. The data is compiled from multiple studies and presented to facilitate comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) and Effective Use Levels of IPBC

| Fungal Species | Effective Concentration | Assay/Application Context | Source |

| Aspergillus niger | 0.6 ppm | Topical products/Cosmetics | [1] |

| Mixed Mold Strains | 0.1% | Control Efficacy on Bamboo | [6] |

| Botryodiplodia theobromae | 0.1% | Control Efficacy on Bamboo | [6] |

| Various Wood Decay Fungi | IC95 reduced by ~50% | In the presence of 2g/l α-aminoisobutyric acid (AIB) | [7] |

| General Molds & Stain Fungi | 0.1% (w/v) | Inhibition Zone Test (diameter ~49 mm) | [6] |

Note: Efficacy can vary based on the formulation, substrate, and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal mechanism of action of compounds like IPBC.

3.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on standardized methods for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[8][9][10]

Materials:

-

Test Fungus (e.g., Candida albicans, Aspergillus fumigatus)

-

IPBC Stock Solution (in a suitable solvent like DMSO)

-

RPMI-1640 Medium (buffered with MOPS)

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline or water

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture the test fungus on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

-

Harvest fungal colonies or conidia and suspend in sterile saline.

-

Adjust the suspension turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[10]

-

Dilute this suspension in RPMI-1640 medium to the final working inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[10]

-

-

Plate Preparation:

-

Dispense 100 µL of RPMI-1640 medium into wells of columns 2 through 12 of a 96-well plate.

-

Add 200 µL of the IPBC stock solution (at 2x the highest desired final concentration) to the wells in column 1.

-

Perform twofold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the growth control (drug-free medium).

-

Column 12 serves as the sterility control (uninoculated medium).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well from columns 1 to 11. The final volume in each well is now 200 µL.

-

Seal the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.[11]

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of IPBC at which there is a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control in column 11.[9] This can be assessed visually or by reading the optical density (OD) at a suitable wavelength (e.g., 492 nm or 600 nm).[8][10]

-

3.2 Protocol: Generic Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of IPBC on a specific fungal enzyme.[12][13]

Materials:

-

Purified Fungal Enzyme (e.g., a specific dehydrogenase or synthase)

-

Enzyme-specific Substrate

-

IPBC Solution (inhibitor)

-

Appropriate Buffer Solution (to maintain optimal pH for the enzyme)

-

Cofactors (if required by the enzyme)

-

Spectrophotometer or microplate reader

-

96-well plates or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a buffer solution at the optimal pH for the enzyme's activity.

-

Dissolve the substrate, inhibitor (IPBC), and any necessary cofactors in the buffer to create stock solutions.

-

-

Assay Setup:

-

In a microplate well or cuvette, set up the following reactions:

-

Control Reaction: Buffer + Enzyme + Substrate

-

Inhibitor Reaction: Buffer + Enzyme + IPBC + Substrate

-

Blank: Buffer + Substrate (to measure non-enzymatic reaction)

-

-

It is common to pre-incubate the enzyme with the inhibitor (IPBC) for a set period (e.g., 15 minutes) before adding the substrate to allow for the formation of the enzyme-inhibitor complex.[13]

-

-

Reaction Monitoring:

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately begin monitoring the reaction by measuring the change in absorbance over time. The product formation or substrate consumption is measured at a specific wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocity) for both the control and inhibitor reactions by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V is the reaction velocity.

-

To determine the IC50 (the concentration of inhibitor that causes 50% inhibition), perform the assay with a range of IPBC concentrations and plot % inhibition vs. log[IPBC].

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 3-Iodo-2-propynyl butylcarbamate (IPBC) for Research [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Mold and Stain Resistance of Bamboo Treated with Pyraclostrobin Fungicide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal and wood preservative efficacy of IPBC is enhanced by α - aminoisobutyric acid [irg-wp.com]

- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. 3.7. Enzyme Inhibition Assays [bio-protocol.org]

An In-Depth Technical Guide to the Chemical Properties of 3-Iodo-2-propynyl N-butylcarbamate (IPBC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-propynyl N-butylcarbamate (IPBC) is a broad-spectrum biocide widely utilized across various industries for its potent fungicidal and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of IPBC, its mechanism of action, quantitative efficacy data, and detailed toxicological information. The content is structured to serve as a vital resource for researchers, scientists, and professionals involved in drug development and material preservation.

Chemical and Physical Properties

IPBC is a white to off-white crystalline powder with a mild characteristic odor.[1][3] It is an organic iodine compound belonging to the carbamate (B1207046) family of biocides.[4] The fundamental chemical and physical characteristics of IPBC are summarized in the table below, providing a clear reference for its scientific and industrial applications.

| Property | Value | References |

| Molecular Formula | C₈H₁₂INO₂ | [5] |

| Molecular Weight | 281.09 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 65-68 °C | [4] |

| Boiling Point | Decomposes before boiling | |

| Solubility in Water | 156 mg/L at 20°C | [5] |

| Solubility in Organic Solvents | Highly soluble in methanol (B129727) (>1000 g/L), ethanol, and other organic solvents. | |

| Vapor Pressure | <1.8 x 10⁻⁶ mm Hg at 20°C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.81 | [6] |

| Stability | Stable in solutions between pH 4-9.[7] Decomposes at temperatures above 70°C.[4] |

Mechanism of Action

The antifungal mechanism of IPBC is primarily attributed to the reactivity of its iodine group. It is understood to function through two main pathways:

-

Enzyme Inhibition: The iodine in the IPBC molecule reacts with sulfhydryl (-SH) or hydroxyl (-OH) groups present in the active sites of essential microbial enzymes. This interaction leads to the inactivation of these enzymes, disrupting critical metabolic pathways and ultimately causing microbial cell death.[4]

-

Alteration of Cell Membrane Permeability: IPBC is also classified as a compound that alters the permeability of fungal cell membranes. This disruption of the cell membrane integrity leads to the leakage of essential cellular components and an influx of harmful substances, contributing to its fungicidal effect.

The following diagram illustrates the proposed mechanism of action:

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Iodopropynyl Butylcarbamate (IPBC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodopropynyl butylcarbamate (IPBC), a member of the carbamate (B1207046) family of biocides, is a widely utilized preservative and fungicide. Its broad-spectrum antimicrobial activity has led to its incorporation in a diverse range of products, including paints, coatings, wood preservatives, metalworking fluids, and personal care products. This technical guide provides a comprehensive overview of the synthesis and purification methods for IPBC, tailored for professionals in research, development, and quality control. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical and biological pathways.

Synthesis of this compound (IPBC)

The industrial synthesis of IPBC is primarily achieved through a two-step process: the formation of propynyl (B12738560) butylcarbamate (PBC) followed by its iodination. An alternative, high-yield aqueous-based synthesis has also been patented and offers advantages in terms of purity and reduced environmental impact.

Method 1: Traditional Two-Step Synthesis

This conventional method involves the reaction of propargyl alcohol with butyl isocyanate to form the intermediate, propynyl butylcarbamate (PBC), which is subsequently iodinated.

Experimental Protocol:

Step 1: Synthesis of Propynyl Butylcarbamate (PBC)

-

To a 500 mL reactor equipped with a condenser and stirrer, add 56.3 grams (1.0 mole) of 2-propyn-1-ol (propargyl alcohol) and 0.559 grams (0.005 mole) of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.[1]

-

Maintain the temperature at 25°C and stir the mixture.

-

Over a period of 1 hour, add 100.3 grams (1.01 moles) of butyl isocyanate while maintaining the reaction temperature at 30°C.[1]

-

Allow the reaction to mature for 4 hours.

-

Monitor the conversion of propargyl alcohol to PBC by gas chromatography. A typical conversion rate is 99.9% with a purity of 98.5%.[1]

Step 2: Iodination of Propynyl Butylcarbamate (PBC)

-

Dissolve 40 grams (0.25 mole) of the synthesized PBC in 240g of a 90% methanol-water solution and transfer to a 1000 mL reactor.[1]

-

Add 15.9 grams (0.19 mole) of a 48% sodium hydroxide (B78521) solution and cool the mixture to 5°C or lower.[1]

-

Over 1 hour, add 33.9 grams (0.13 mole) of iodine while maintaining the temperature at 5°C, followed by stirring for 1 hour.[1]

-

Cool the reaction solution to 0°C and add 115.6 grams (0.13 mole) of a 12% sodium hypochlorite (B82951) solution. Maintain this temperature for at least 3 hours.[1]

-

Adjust the pH of the reaction mixture to 5.6 with 12% hydrochloric acid.

-

Remove excess iodine by adding a 20% sodium bisulfite solution until the redox potential is 200mV or lower.[1]

-

Initiate crystallization by adding 203 grams of pure water.

-

Filter the resulting wet crystals and wash with 142 grams of pure water.

-

Dry the crystals at 40°C for 4 hours to yield the final IPBC product. The expected yield is approximately 78%.[1]

Synthesis Workflow of IPBC (Traditional Method)

Caption: Workflow for the traditional two-step synthesis of IPBC.

Method 2: Aqueous Synthesis in the Presence of a Surfactant

This patented method offers a high-yield and high-purity synthesis of IPBC in an aqueous medium, minimizing the use of organic solvents.

Experimental Protocol:

-

Charge a reactor with 330g of water and cool to a temperature of 0-8°C.[2]

-

While stirring, add 3.4 grams of a nonionic surfactant (e.g., Merpol HCS) and 16.85g of propynyl butylcarbamate, maintaining the temperature between 0-8°C.[2]

-

Add 8.85g of a 50% aqueous solution of sodium hydroxide and 16.28g of sodium iodide previously dissolved in 50g of water. Maintain the temperature between 5-8°C.[2]

-

With strong agitation, slowly charge the reactor with 70.2g of a 13.6% solution of sodium hypochlorite, keeping the reaction temperature between 6 and 11°C.[2]

-

Allow the temperature to rise to 15-20°C and agitate the reaction mass for 90 minutes.[2]

-

Slowly heat the reaction mass to 35-40°C.

-

Adjust the pH to approximately 6.9 with acetic acid, and then to 6.6 with sodium bisulfite.[3]

-

Cool the mixture to induce crystallization, filter the product, wash with water, and dry to a constant weight.[3]

Quantitative Data for Aqueous Synthesis:

| Parameter | Value | Reference |

| Yield | 93.5% | [3][4][5] |

| Purity (Assay) | 98.7% | [3][4][5] |

Purification of this compound (IPBC)

The primary method for purifying crude IPBC is recrystallization. The choice of solvent is critical to achieve high purity and yield.

Recrystallization

General Procedure:

-

Dissolve the crude IPBC in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Further cool the solution in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to a constant weight.[6][7]

Solvent Selection:

Methanol is a commonly used solvent for the recrystallization of IPBC.[6] The ideal solvent should dissolve IPBC well at elevated temperatures but poorly at low temperatures. A solvent-antisolvent system, such as dissolving in a good solvent like ethanol (B145695) and then adding a poor solvent like water until turbidity is observed, can also be effective.[8]

Purification Workflow

Caption: General workflow for the purification of IPBC by recrystallization.

Analytical Methods for Purity Assessment

The purity of IPBC is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography with electron capture detection (GC-ECD).

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 45:55 v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detector at a wavelength of 223 nm or 254 nm.[10][11]

-

Injection Volume: 20 µL.[9]

-

Sample Preparation: Dissolve the IPBC sample in the mobile phase or a suitable solvent like methanol.

Gas Chromatography-Electron Capture Detector (GC-ECD)

Due to the thermal lability of IPBC, special injection techniques are often required for accurate GC analysis.

Experimental Protocol:

-

Injection Technique: Pulsed splitless injection is recommended to minimize thermal degradation.[12]

-

Sample Preparation: Dissolve the IPBC sample in a suitable solvent mixture such as toluene/isopropyl alcohol.[12]

-

Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like IPBC.[13]

-

Quantification: Calibration is typically performed over a low concentration range (e.g., 0.3 - 1.3 µg/ml).[12]

Mechanism of Action and Degradation Pathways

Antifungal Mechanism of Action

The antifungal activity of IPBC is attributed to its ability to disrupt the fungal cell membrane and inhibit essential enzymes. The iodopropynyl group is the active moiety.

Proposed Mechanism:

-

Cell Membrane Disruption: IPBC is thought to interfere with the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[14][15][16]

-

Enzyme Inhibition: The iodine atom in IPBC can react with sulfhydryl (-SH) groups present in the cysteine residues of essential fungal enzymes, leading to their inactivation.[17] This disrupts critical metabolic pathways necessary for fungal survival.

Antifungal Action of IPBC

Caption: Proposed mechanism of antifungal action of IPBC.

Environmental Degradation Pathway

In the environment, IPBC undergoes degradation through abiotic and microbial processes. The primary degradation product is propargyl butylcarbamate (PBC), which is significantly less toxic than the parent compound.

Degradation Steps:

-

Deiodination: The primary degradation step is the removal of the iodine atom from the propynyl group, forming propargyl butylcarbamate (PBC).[18]

-

Further Degradation: PBC is further degraded in the environment.[18]

Environmental Degradation of IPBC

Caption: Simplified environmental degradation pathway of IPBC.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and analysis of this compound. The presented experimental protocols and quantitative data offer a valuable resource for researchers and professionals involved in the development and quality control of products containing IPBC. The visualization of the synthesis workflow, mechanism of action, and degradation pathway provides a clear and concise understanding of the key processes associated with this important biocide. Adherence to precise experimental conditions is crucial for achieving high yields and purity of IPBC, ensuring its efficacy and safety in various applications.

References

- 1. guidechem.com [guidechem.com]

- 2. Process for the synthesis of this compound in an aqueous solution of a suitable surfactant - Eureka | Patsnap [eureka.patsnap.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US20050033083A1 - Process for the synthesis of this compound in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]

- 5. WO2005016871A1 - Process for the synthesis of this compound in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. mt.com [mt.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. measurlabs.com [measurlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Disruption of Membrane Integrity by the Bacterium-Derived Antifungal Jagaricin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. a100.gov.bc.ca [a100.gov.bc.ca]

In-Depth Technical Guide: Solubility of Iodopropynyl Butylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodopropynyl butylcarbamate (IPBC) is a widely utilized biocide and preservative in various industries, including pharmaceuticals, cosmetics, and coatings. A thorough understanding of its solubility in organic solvents is critical for formulation development, ensuring product stability, and optimizing efficacy. This technical guide provides a comprehensive overview of the solubility of IPBC in a range of common organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of the experimental workflow and factors influencing solubility. This document is intended to be a valuable resource for researchers and professionals working with IPBC.

Introduction to this compound (IPBC)

This compound (IPBC), with the chemical formula C₈H₁₂INO₂, is a carbamate (B1207046) ester that functions as a broad-spectrum fungicide and bactericide. Its efficacy at low concentrations has made it a popular choice for preserving a wide variety of products. The solubility of IPBC is a key physicochemical property that dictates its application and performance in different formulations.

Quantitative Solubility of IPBC in Organic Solvents

The solubility of IPBC varies significantly across different classes of organic solvents, influenced by factors such as polarity, hydrogen bonding capacity, and the molecular structure of the solvent. The following table summarizes the available quantitative solubility data for IPBC in several common organic solvents.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 g of solvent) | Solubility (mg/mL) |

| Alcohols | Ethanol | 25 | 34.5[1][2] | ~2[3] |

| Propylene Glycol | 25 | 25.2[1][2] | - | |

| Amides | Dimethylformamide (DMF) | Not Specified | - | ~10[3] |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | - | ~15[3] |

| Water | Water | 20 | 0.0156 | 0.156 |

Note: Conflicting data exists for the solubility of IPBC in ethanol. This may be due to different experimental conditions or impurities. Researchers should verify the solubility for their specific application.

Qualitative solubility information indicates that IPBC is also soluble in methanol (B129727) and has high solubility in other polar and aromatic solvents, with medium solubility in alkyd resins.

Experimental Protocol for Determining IPBC Solubility

A standardized and reliable method for determining the solubility of a solid compound in an organic solvent is crucial for generating accurate and reproducible data. The following protocol details the widely accepted "Shake-Flask Method."

Principle

An excess amount of the solid solute (IPBC) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (IPBC), analytical standard grade

-

Organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene), HPLC grade

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reversed-phase HPLC column

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of IPBC to a series of flasks containing a known volume of each organic solvent to be tested. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the flasks to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into an autosampler vial. This step is critical to remove any undissolved particles.

-

Dilute the filtered saturated solution with the respective solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of IPBC in each organic solvent of known concentrations.

-

Establish a validated HPLC method for the quantification of IPBC. A typical method would involve a C18 column with a mobile phase of acetonitrile (B52724) and water and UV detection at an appropriate wavelength (e.g., 230 nm or 280 nm).[4][5][6]

-

Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Inject the diluted sample solutions into the HPLC system and determine the concentration of IPBC from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of IPBC in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 g of solvent or mg/mL.

-

Visualizing Methodologies and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of IPBC in an organic solvent using the shake-flask method followed by HPLC analysis.

Caption: Workflow for determining IPBC solubility.

Factors Influencing IPBC Solubility

The solubility of IPBC is a multifactorial property. The following diagram illustrates the logical relationships between key factors that influence its solubility in organic solvents.

Caption: Key factors affecting IPBC solubility.

Conclusion

This technical guide provides essential information on the solubility of this compound in various organic solvents. The tabulated quantitative data, detailed experimental protocol, and illustrative diagrams offer a comprehensive resource for scientists and researchers. Accurate solubility data is fundamental to the successful formulation and application of products containing IPBC, and the methodologies described herein provide a framework for obtaining such critical information. Further research to expand the quantitative solubility data in a wider array of organic solvents would be beneficial to the scientific community.

References

- 1. This compound (IPBC) [sinotrustchemical.com]

- 2. IPBC (3 iodo 2 propynyl butylcarbamate) [sinotrustchemical.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid quantification of this compound as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method of Detecting the Content of IPBC in Preservative-Treated Wood Using High Performance Liquid Chromatography [mckx.net]

An In-Depth Technical Guide to the Thermal Degradation Pathway of Iodopropynyl Butylcarbamate (IPBC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodopropynyl butylcarbamate (IPBC) is a widely utilized biocide valued for its broad-spectrum antifungal activity. However, its application in materials and formulations subjected to thermal processing is limited by its inherent thermal instability. Understanding the thermal degradation pathway of IPBC is paramount for optimizing its use, ensuring product stability, and maintaining efficacy. This technical guide provides a comprehensive overview of the thermal degradation of IPBC, detailing its decomposition products, reaction kinetics, and the underlying chemical mechanisms. Detailed experimental protocols for the analytical techniques used to study this degradation are provided, along with quantitative data and visual representations of the degradation pathways and experimental workflows.

Introduction

This compound (IPBC), with the chemical structure 3-iodo-2-propynyl-butylcarbamate, is a halogenated carbamate (B1207046) that effectively inhibits the growth of a wide range of fungi and has applications in wood preservation, paints, coatings, cosmetics, and personal care products.[1][2] The efficacy of IPBC is largely attributed to the iodoalkynyl group. Despite its effectiveness, IPBC is known to be thermally labile, with degradation occurring at temperatures as low as 70°C.[1] The principal decomposition of IPBC occurs between 150 and 300°C.[3] This thermal instability can lead to a loss of biocidal activity and the formation of potentially undesirable degradation products.

This guide aims to provide a detailed technical understanding of the thermal degradation processes of IPBC, targeting professionals in research and development who require a deep knowledge of its stability profile.

Thermal Degradation Pathway of IPBC

The thermal degradation of this compound (IPBC) is a complex process that proceeds via a first-order kinetic model.[1] The degradation rate is significantly influenced by temperature, with the half-life of the molecule decreasing as the temperature increases. The primary degradation pathway involves a series of reactions including deiodination, demethylation, deethynylation, deethylation, and hydroxylation, leading to the formation of several smaller molecules.[1]

Degradation Products

Studies utilizing ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) have identified seven major thermal degradation products of IPBC.[1] These products are listed in the table below.

| Product Number | Degradation Product |

| 1 | prop-2-yn-1-yl ethylcarbamate |

| 2 | methyl N-butylcarbamate |

| 3 | propargyl butylcarbamate |

| 4 | methylcarbamic acid prop-2-yn-1-ol |

| 5 | 2-propyn-1-ol, 3-iodo-, methylcarbamate |

| 6 | 3-iodoprop-2-yn-1-ol |

| 7 | 3-iodoprop-2-ynyl N-propylcarbamate |

Table 1: Thermal Degradation Products of IPBC identified by UPLC-MS/MS.[1]

Proposed Degradation Mechanisms

The formation of the identified degradation products can be rationalized through a series of proposed chemical mechanisms initiated by thermal stress.

This is a key initial step where the carbon-iodine bond is cleaved, leading to the formation of propargyl butylcarbamate. This can occur through homolytic cleavage of the C-I bond upon heating.

The introduction of a hydroxyl group can occur on the propargyl moiety, leading to the formation of products like 3-iodoprop-2-yn-1-ol.

The carbamate functional group is susceptible to thermal decomposition. This can proceed through several pathways, including the cleavage of the ester or amide linkages, leading to the formation of smaller carbamate derivatives or isocyanates and alcohols.[4][5][6][7][8] For instance, the formation of methyl N-butylcarbamate suggests a rearrangement and cleavage within the original IPBC molecule.

The following diagram illustrates the proposed thermal degradation pathway of IPBC, showing the parent molecule and its subsequent degradation products.

Quantitative Data

The thermal degradation of IPBC follows first-order kinetics.[1] The rate of degradation is highly dependent on the temperature.

Decomposition Temperatures

Thermogravimetric analysis (TGA) shows that the onset of decomposition for IPBC is at 91°C.[1] However, degradation can be observed at temperatures as low as 70°C over extended periods.[1]

Kinetic Parameters

The kinetics of the thermal degradation of IPBC have been studied, yielding the following Arrhenius parameters:

| Parameter | Value |

| Pre-exponential factor (A) | 3.47 x 1012 s-1 |

| Activation energy (Ea) | 111.13 kJ·mol-1 |

Table 2: Kinetic Parameters for the Thermal Degradation of IPBC.[1]

The rate constant (k) at a given temperature (T) can be calculated using the Arrhenius equation: k = A * e(-Ea/RT) where R is the gas constant.

The following table summarizes the retention rates of IPBC at various temperatures and times.

| Temperature (°C) | Time (h) | Retention Rate (%) |

| 70 | 20 | >90 |

| 70 | 144 | 65 |

| 80 | 24 | 81.2 |

| 80 | 72 | 50.9 |

| 90 | 24 | 49.4 |

| 90 | 60 | 5.1 |

| 110 | 2 | 80.2 |

| 120 | 2 | 59.2 |

| 140 | 1 | 5.1 |

Table 3: Retention Rates of IPBC under Isothermal Conditions.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal degradation of IPBC.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of IPBC.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Calibrate the instrument for temperature and mass.

-

Place approximately 5-10 mg of the IPBC sample into an alumina (B75360) crucible.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[9]

-

Maintain a nitrogen atmosphere with a purge gas flow rate of 30 mL/min and an air flow rate of 100 mL/min.[9]

-

Record the mass loss of the sample as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve.

Kinetic Studies using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the kinetic parameters of IPBC thermal degradation.

Instrumentation: A high-performance liquid chromatograph with a UV detector.

Procedure:

-

Prepare standard solutions of IPBC in a suitable solvent (e.g., acetonitrile) at known concentrations.

-

Subject IPBC solutions to isothermal conditions at various temperatures (e.g., 60-150°C) in sealed vials.

-

At specific time intervals, withdraw aliquots and quench the reaction by cooling.

-

Analyze the remaining IPBC concentration using the following HPLC method:

-

Plot the natural logarithm of the IPBC concentration versus time to determine the first-order rate constant (k) at each temperature.

-

Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea) and the pre-exponential factor (A).

Identification of Degradation Products using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Objective: To identify the chemical structures of the thermal degradation products of IPBC.

Instrumentation: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer.

Procedure:

-

Thermally degrade a sample of IPBC.

-

Dissolve the degraded sample in a suitable solvent.

-

Analyze the sample using the following UPLC-MS/MS method:

-

Column: Waters ACQUITY UPLC BEH C18 (1.8 µm, 2.1 × 100 mm).

-

Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program: 0–1 min, 5% B; 1–30 min, 5–95% B; 30–32 min, 95% B; 32–32.1 min, 95–5% B; 32.1–35 min, 5% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10.0 µL.

-

Mass Spectrometry: Positive ion mode, full scan analysis followed by fragmentation of parent ions to obtain second-order mass spectra.

-

-

Identify the degradation products by comparing their mass spectra with known compounds and by interpreting the fragmentation patterns.

Conclusion

The thermal degradation of this compound is a critical factor to consider in its application, particularly in processes involving elevated temperatures. The degradation follows a first-order kinetic model and results in the formation of at least seven identifiable products through mechanisms including deiodination, hydroxylation, and carbamate decomposition. The onset of decomposition is observed at 91°C, with significant degradation occurring at lower temperatures over time.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the thermal degradation pathway of IPBC, supported by quantitative data and detailed experimental protocols. This knowledge is essential for the development of stable formulations, the prediction of IPBC's shelf-life under various thermal conditions, and the assurance of product quality and efficacy. Further research could focus on elucidating the precise step-by-step mechanisms for the formation of each degradation product and investigating the potential biological activity of these compounds.

References

- 1. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. ureaknowhow.com [ureaknowhow.com]

- 7. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. connectsci.au [connectsci.au]

- 9. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative [mdpi.com]

- 10. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 11. HPLC Method for Analysis of 3-Iodo-2-propynyl-N-butylcarbamate | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Hydrolytic Stability of Iodopropynyl Butylcarbamate (IPBC) at Different pH Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of Iodopropynyl Butylcarbamate (IPBC) under varying pH conditions. IPBC is a widely utilized preservative in cosmetics, paints, and wood preservation, making the understanding of its stability essential for formulation development, environmental fate assessment, and regulatory compliance.

Core Concepts of Hydrolytic Stability

Hydrolytic stability refers to the resistance of a chemical substance to hydrolysis, a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH of the solution. For a substance like IPBC, which is a carbamate (B1207046) ester, hydrolysis typically involves the cleavage of the ester bond. This process is of critical importance as it can lead to the degradation of the active ingredient and the formation of new chemical entities with different toxicological and efficacy profiles.

Quantitative Data on IPBC Hydrolysis

The hydrolytic degradation of IPBC has been evaluated at acidic, neutral, and alkaline pH levels. The stability of IPBC is markedly dependent on the pH of the aqueous environment.

Table 1: Hydrolytic Stability of IPBC at Various pH Levels

| pH | Half-Life (t½) | Stability Classification | Primary Degradation Product |

| 5 | > 30 days | Stable | None observed |

| 7 | 139 days | Stable | Propargyl Butyl Carbamate (PBC) |

| 9 | < 1 day (0.947 days) | Susceptible to Hydrolysis | Propargyl Butyl Carbamate (PBC) |

Data sourced from regulatory documents and environmental fate studies.[1][2]

Mechanism of Hydrolysis

The hydrolysis of carbamates, such as IPBC, in alkaline conditions is understood to proceed through a base-catalyzed elimination-addition mechanism, often referred to as the E1cB (Elimination Unimolecular conjugate Base) mechanism. In this pathway, the hydroxide (B78521) ion acts as a base, deprotonating the nitrogen atom of the carbamate. This is followed by the elimination of the leaving group, in this case, the iodopropynyl group, to form an isocyanate intermediate. The isocyanate then rapidly reacts with water to form an unstable carbamic acid, which decarboxylates to yield the corresponding amine and carbon dioxide. However, for IPBC, the primary degradate identified is Propargyl Butyl Carbamate (PBC), which suggests a cleavage of the iodo group from the propargyl moiety is also a key degradation step, particularly under alkaline conditions.[3][4]

The overall degradation pathway under alkaline conditions can be visualized as follows:

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. ccme.ca [ccme.ca]

- 3. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Antibacterial Mode of Action of Iodopropynyl Butylcarbamate (IPBC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodopropynyl butylcarbamate (IPBC) is a broad-spectrum biocide widely utilized as a preservative in various industrial and consumer products. While its efficacy is well-established, a detailed understanding of its antibacterial mode of action is crucial for its appropriate application and for the development of new antimicrobial strategies. This technical guide provides a comprehensive overview of the core mechanisms by which IPBC exerts its antibacterial effects. The primary modes of action are twofold: the disruption of bacterial cell membrane integrity and the non-specific inhibition of essential metabolic enzymes through interaction with sulfhydryl groups. This guide synthesizes available quantitative data on its efficacy, details key experimental protocols for its evaluation, and provides visual representations of its mechanisms and relevant experimental workflows.

Core Antibacterial Mechanisms of Action

The antibacterial activity of this compound is multifaceted, primarily targeting fundamental cellular structures and processes essential for bacterial survival.

Disruption of Bacterial Cell Membrane

A primary mechanism of IPBC's bactericidal activity is the disruption of the bacterial cell membrane.[1][2] The lipophilic nature of the butylcarbamate portion of the molecule facilitates its partitioning into the lipid bilayer of the cell membrane. The highly reactive iodopropynyl group is then positioned to induce damage. This disruption leads to increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death.[1][3]

Inhibition of Essential Enzymes

IPBC is known to be a potent inhibitor of various essential bacterial enzymes.[4] The iodine atom in the iodopropynyl group can react with sulfhydryl groups (-SH) present in the cysteine residues of proteins.[4] This covalent modification leads to a conformational change in the enzymes, inactivating them. By targeting a wide range of enzymes involved in critical metabolic pathways, such as cellular respiration, IPBC effectively shuts down the cell's ability to produce energy and synthesize essential molecules.

dot

Caption: Overall mode of action of IPBC against bacteria.

Quantitative Data on Antibacterial Efficacy

The effectiveness of IPBC against various bacterial species is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize available data.

Table 1: Minimum Inhibitory Concentration (MIC) of IPBC against various Bacteria

| Bacterial Species | MIC (µg/mL) | Reference |

| Vibrio parahaemolyticus | 50 | [1][2][3] |

| Staphylococcus aureus | 50 | [1][2][3] |

| Staphylococcus aureus | 200 | [5] |

| Escherichia coli | 1000 | [5] |

| Rhodotorula rubra | 20 | [5] |

| Sporobolomyces roseus | 7.5 | [5] |

Table 2: Minimum Bactericidal Concentration (MBC) of IPBC

| Bacterial Species | MBC (µg/mL) | Notes | Reference |

| Vibrio parahaemolyticus | 50 | Bactericidal at MIC | [1][2][3] |

| Staphylococcus aureus | 50 | Bactericidal at MIC | [1][2][3] |

Impact on Virulence and Biofilm Formation

Beyond direct killing, IPBC has been shown to interfere with bacterial virulence factors and the ability to form biofilms, which are critical for pathogenesis and antibiotic resistance.

-

Suppression of Virulence: Studies have demonstrated that IPBC can suppress virulence activities in bacteria, including motility and hemolytic activity.[1][6]

-

Inhibition of Biofilm Formation: IPBC is effective in preventing the formation of biofilms by pathogenic bacteria such as Vibrio parahaemolyticus and Staphylococcus aureus.[1][2][3]

-

Alteration of Gene Expression: The anti-biofilm and anti-virulence effects of IPBC are associated with its ability to differentially alter the expression of genes related to these processes.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibacterial mode of action of IPBC.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, as well as the lowest concentration that results in microbial death.

dot

Caption: Experimental workflow for MIC and MBC determination.

Protocol:

-

Preparation of IPBC Stock Solution: Prepare a stock solution of IPBC in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the IPBC stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL) in the growth medium.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the IPBC dilutions. Include a positive control (bacteria in broth without IPBC) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of IPBC at which no visible growth is observed.

-

MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto a suitable agar (B569324) medium.

-

Incubation of Plates: Incubate the agar plates at the optimal temperature for 24-48 hours.

-

MBC Reading: The MBC is the lowest concentration of IPBC that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

dot

Caption: Experimental workflow for a time-kill assay.

Protocol:

-

Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture and adjust the concentration to a standardized level (e.g., 1 x 10^6 CFU/mL) in a suitable broth.

-

Exposure to IPBC: Add IPBC to the bacterial culture at various concentrations, typically multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control without IPBC.

-

Incubation: Incubate the cultures with agitation at the optimal temperature.

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

-

Viable Cell Count: Perform serial dilutions of each aliquot and plate onto a suitable agar medium to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the logarithm of CFU/mL against time for each IPBC concentration and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Bacterial Cell Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane, leading to increased permeability. Fluorescent probes that are normally excluded by intact membranes are often used.

dot

Caption: Workflow for a cell membrane permeability assay.

Protocol:

-

Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer (e.g., PBS).

-

Fluorescent Probe: Add a fluorescent probe that cannot penetrate intact bacterial membranes, such as propidium (B1200493) iodide (PI). PI intercalates with DNA and fluoresces upon entering a cell with a compromised membrane.

-

Addition of IPBC: Add IPBC to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe using a fluorometer or a microplate reader.

-

Data Analysis: An increase in fluorescence intensity in the IPBC-treated samples compared to the negative control indicates that IPBC has permeabilized the bacterial membrane.

Conclusion

The antibacterial mode of action of this compound is characterized by a rapid and potent disruption of fundamental bacterial structures and functions. Its ability to compromise the cell membrane and inhibit a broad range of essential enzymes makes it an effective biocide against a variety of bacteria. Furthermore, its capacity to interfere with virulence and biofilm formation enhances its utility as a preservative. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of IPBC's antibacterial properties, which is essential for its responsible and effective use in diverse applications. Further research focusing on the specific enzymatic targets and the precise changes in gene expression induced by IPBC will provide a more complete understanding of its molecular interactions with bacterial cells.

References

- 1. Antibacterial and antibiofilm activities of iodinated hydrocarbons against Vibrio parahaemolyticus and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chempoint.com [chempoint.com]

- 6. Antibacterial and antibiofilm activities of iodinated hydrocarbons against Vibrio parahaemolyticus and Staphylococcus a… [ouci.dntb.gov.ua]

Spectroscopic Analysis of Iodopropynyl Butylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodopropynyl butylcarbamate (IPBC) is a widely utilized biocide and preservative in various industries, including cosmetics, paints, and wood preservation. Its efficacy against a broad spectrum of fungi and yeast necessitates robust analytical methods for its identification, quantification, and quality control. This technical guide provides an in-depth overview of the spectroscopic analysis of IPBC, detailing the principles and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided, and quantitative data are summarized for ease of reference. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and analysis of products containing IPBC.

Chemical Structure and Properties

-

IUPAC Name: 3-iodoprop-2-yn-1-yl butylcarbamate

-

CAS Number: 55406-53-6

-

Molecular Formula: C₈H₁₂INO₂

-

Molecular Weight: 281.09 g/mol .[1]

-

Appearance: White to off-white crystalline solid.[1]

-

Solubility: Sparingly soluble in water (156 mg/L), soluble in organic solvents like methanol (B129727).[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of IPBC. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.82 | s | 2H | -O-CH₂ -C≡CI |

| ~3.18 | t | 2H | -NH-CH₂ -CH₂- |

| ~1.48 | m | 2H | -NH-CH₂-CH₂ -CH₂- |

| ~1.35 | m | 2H | -CH₂-CH₂ -CH₃ |

| ~0.93 | t | 3H | -CH₂-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from PubChem.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155.3 | C =O (Carbamate) |

| ~88.8 | -C≡C I |

| ~53.8 | -O-C H₂-C≡CI |

| ~40.9 | -NH-C H₂- |

| ~31.9 | -NH-CH₂-C H₂- |

| ~19.9 | -CH₂-C H₂-CH₃ |

| ~13.7 | -CH₂-CH₂-C H₃ |

| ~3.6 | -C≡CI |

Solvent: CDCl₃, Frequency: 100.40 MHz. Data sourced from PubChem.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in IPBC based on their characteristic vibrational frequencies.

Table 3: Theoretical FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300 | N-H stretch | Amine (in carbamate) |

| ~2960-2850 | C-H stretch | Alkane |

| ~2100 | C≡C stretch | Alkyne |

| ~1715 | C=O stretch | Carbonyl (in carbamate) |

| ~1530 | N-H bend | Amine (in carbamate) |

| ~1250 | C-O stretch | Ester (in carbamate) |

| ~500 | C-I stretch | Iodoalkyne |

Note: These are approximate values based on typical functional group absorption ranges. Actual peak positions may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of IPBC, aiding in its identification and structural confirmation. Electron impact (EI) or electrospray ionization (ESI) are common techniques.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 281 | [M]⁺, Molecular ion |

| 154 | [M - I]⁺ |

| 128 | [I]⁺ |

| 100 | [CH₃(CH₂)₃NHCO]⁺ |

| 57 | [CH₃(CH₂)₃N]⁺ |

Note: Fragmentation patterns for carbamates can be complex. The listed fragments are predicted based on the structure of IPBC and common fragmentation pathways of carbamates, which often involve cleavage at the carbamate (B1207046) group and loss of the halogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule. For IPBC, the absorption is in the UV region.

Table 5: UV-Visible Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~275 | Data not readily available | Dichloromethane |

Note: The UV absorbance maximum of IPBC is reported to be below 350 nm. The peak at approximately 275 nm is attributed to the electronic transitions in the molecule. The molar absorptivity is dependent on the specific solvent and concentration.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters should be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of IPBC in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of IPBC with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet die and press under high pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Place the IPBC pellet in the sample holder and acquire the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (HPLC-ESI-MS)

-